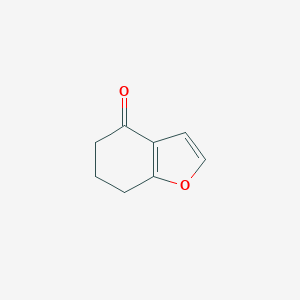
6,7-二氢-4(5H)-苯并呋喃酮
概述
描述
6,7-Dihydro-4(5H)-benzofuranone is an organic compound with the molecular formula C8H8O2. It is a lactone, a cyclic ester, and is known for its role as an intermediate in organic synthesis. This compound is utilized in various chemical reactions and has applications in pharmaceuticals, agrochemicals, and dyestuffs.
科学研究应用
6,7-Dihydro-4(5H)-benzofuranone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: 6,7-Dihydro-4(5H)-benzofuranone is used in the production of agrochemicals and dyestuffs, contributing to the development of new materials and products.
作用机制
Target of Action
It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mode of Action
It is known to be a key intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biochemical Pathways
As an intermediate in organic synthesis, it likely participates in various reactions leading to the formation of complex molecules .
Pharmacokinetics
Its solubility in chloroform suggests it may have good bioavailability .
Result of Action
As an intermediate, its primary role is likely in the synthesis of other compounds rather than exerting direct biological effects .
Action Environment
It is known to be stable at room temperature and should be kept away from oxidizing agents .
准备方法
Synthetic Routes and Reaction Conditions
6,7-Dihydro-4(5H)-benzofuranone can be synthesized through several methods. One common synthetic route involves the cyclization of 2-(2-hydroxyphenyl)ethanol under acidic conditions. This reaction typically requires a strong acid such as sulfuric acid or hydrochloric acid and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 6,7-Dihydro-4(5H)-benzofuranone often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
6,7-Dihydro-4(5H)-benzofuranone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxybenzofuranone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 6,7-Dihydro-4(5H)-benzofuranone can yield 4-hydroxy-6,7-dihydrobenzofuran using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Hydroxybenzofuranone
Reduction: 4-Hydroxy-6,7-dihydrobenzofuran
Substitution: Various substituted benzofuranones depending on the nucleophile used.
相似化合物的比较
Similar Compounds
6,7-Dihydro-4(5H)-benzothiophenone: Similar in structure but contains a sulfur atom instead of an oxygen atom.
4-Hydroxybenzofuranone: An oxidized form of 6,7-Dihydro-4(5H)-benzofuranone.
4-Hydroxy-6,7-dihydrobenzofuran: A reduced form of 6,7-Dihydro-4(5H)-benzofuranone.
Uniqueness
6,7-Dihydro-4(5H)-benzofuranone is unique due to its lactone structure, which imparts specific chemical reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.
属性
IUPAC Name |
6,7-dihydro-5H-1-benzofuran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWQOYPYNPSVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369932 | |
| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16806-93-2 | |
| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6,7-dihydrobenzofuran-4(5H)-one?
A1: The molecular formula is C8H8O2, and its molecular weight is 136.15 g/mol.
Q2: Are there efficient synthetic routes for 6,7-dihydrobenzofuran-4(5H)-ones?
A2: Yes, several methods have been developed, showcasing the compound's versatility:
- Gold(I)-catalyzed transformations: This method utilizes 1-(arylethynyl)-7-oxabicyclo[4.1.0]-heptan-2-ones as starting materials, with the choice of ligand dictating the final product – either 6,7-dihydrobenzofuran-4(5H)-ones or benzofurans. []
- Lewis acid-catalyzed domino reactions: This approach employs (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls, producing 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones with high yields. []
- Rh(III)-catalyzed C-H annulation: This strategy involves the reaction of cis-stilbene acids with 2-diazo-1,3-diketones, yielding either 6,7-dihydrobenzofuran-4(5H)-ones or α-pyrones depending on the diazo compound used. []
- Solvent-free reactions: These methods offer environmentally friendly alternatives. One such approach involves reacting 5,5-dimethyl-1,3-cyclohexanedione with an aryl aldehyde and an isocyanide under microwave irradiation. [] Another uses H2SO4•SiO2 as a catalyst for the condensation of 3-methyl-6,7-dihydrobenzofuran-4(5H)-one with aldehydes. [, ]
Q3: How is the structure of 6,7-dihydrobenzofuran-4(5H)-one derivatives confirmed?
A3: Various spectroscopic techniques are employed, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Electrospray Ionization Mass Spectrometry (ESI-MS). [, , , ] X-ray crystallography has also been used to determine the crystal structure of specific derivatives. [, ]
Q4: Are there any notable catalytic applications of 6,7-dihydrobenzofuran-4(5H)-one derivatives?
A4: While the provided research focuses primarily on the synthesis and biological activity of 6,7-dihydrobenzofuran-4(5H)-one derivatives, its use as a building block in organic synthesis is evident. For instance, the compound serves as a key intermediate in the total synthesis of curzerenone and epicurzerenone. []
Q5: What are the potential biological activities of 6,7-dihydrobenzofuran-4(5H)-one derivatives?
A5: Research suggests potential applications in:
- H+/K+-ATPase Inhibition: Several 2-phenyl-6,7-dihydrobenzofuran-4(5H)-one oxime and oxime ether derivatives exhibit significant H+/K+-ATPase inhibitory activity, suggesting potential as anti-ulcer agents. [, ]
- Photochemotherapy: 3-Acyl-2H-furo[2,3-h]-1-benzopyran-2-ones, synthesized from 6,7-dihydrobenzofuran-4(5H)-one derivatives, display antiproliferative activity and hold promise as non-toxic agents for photochemotherapy. []
Q6: How does the structure of 6,7-dihydrobenzofuran-4(5H)-one derivatives affect their biological activity?
A6: Structure-activity relationship (SAR) studies highlight the impact of modifications on biological activity. For example, in H+/K+-ATPase inhibitors, the presence and nature of substituents on the oxime moiety significantly influence potency. [, ]
Q7: Have computational methods been used to study 6,7-dihydrobenzofuran-4(5H)-one?
A8: Yes, computational thermochemistry studies have been conducted on 6,7-dihydro-4(5H)-benzofuranone. [] These studies can provide valuable insights into the molecule's thermodynamic properties and guide further research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
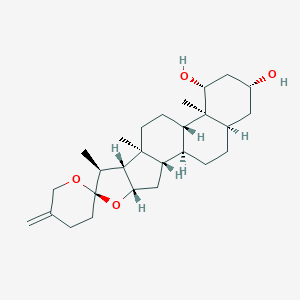
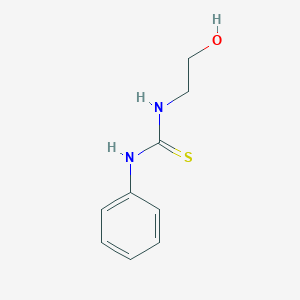
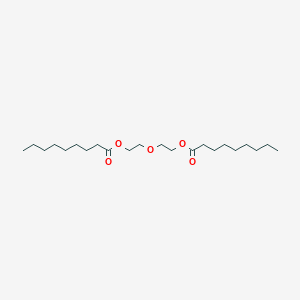
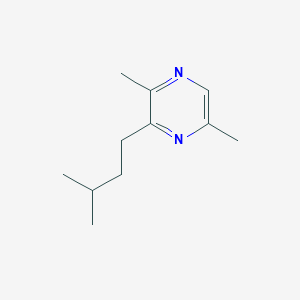
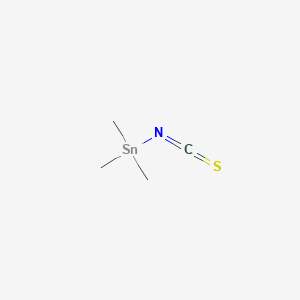
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)

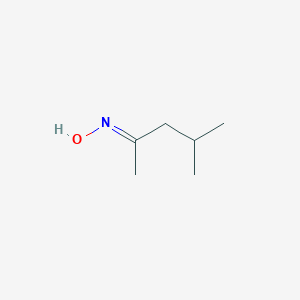
acetic acid](/img/structure/B90747.png)
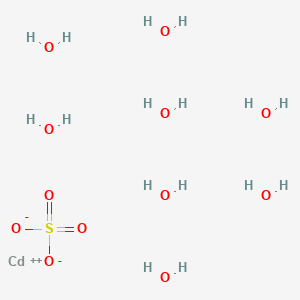
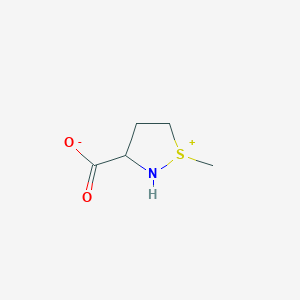
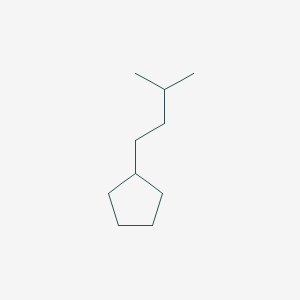
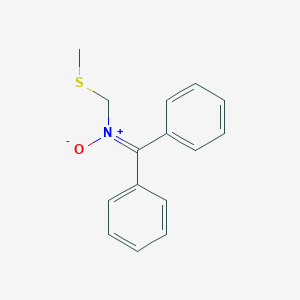
![3-[Benzyl(2-cyanoethyl)amino]propanenitrile](/img/structure/B90756.png)
